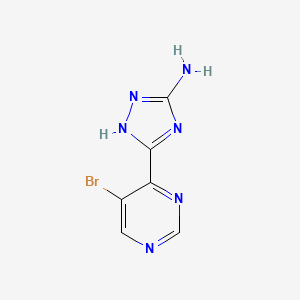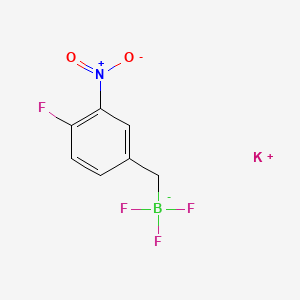![molecular formula C19H13BrN2 B13663962 2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromine atom at the 3-position and a biphenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable biphenyl ketone, followed by bromination. The reaction conditions often include the use of a condensation catalyst and an organic solvent. For example, the condensation reaction can be carried out by heating 2-aminopyridine with a biphenyl ketone in the presence of a condensation catalyst to form an imine intermediate. This intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The biphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate (K2CO3), are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate, Cs2CO3) are used in cross-coupling reactions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Coupling Products: Biphenyl derivatives with additional substituents.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Phenylimidazo[1,2-a]pyridine: Lacks the biphenyl group and bromine atom, resulting in different chemical properties and reactivity.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the biphenyl group, affecting its biological activity and applications.
2-(4-Biphenyl)-3-bromoimidazo[1,2-a]pyridine: Similar but with variations in the position of the biphenyl group, leading to different steric and electronic effects.
Uniqueness: 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl group and the bromine atom, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H13BrN2 |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
3-bromo-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13BrN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
Clé InChI |
OVHWVZRVSAFGBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


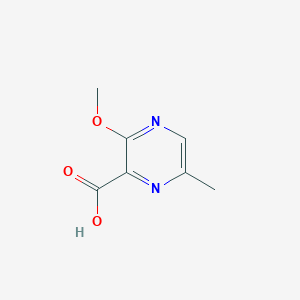
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
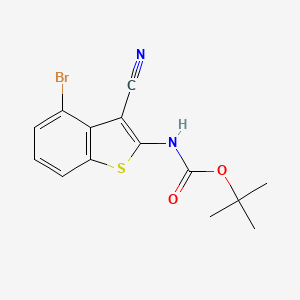
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)

![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
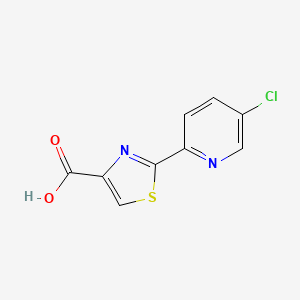

![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)


